![molecular formula C17H12F3N5O3S B2473248 4-nitro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 391886-56-9](/img/structure/B2473248.png)
4-nitro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, it likely involves several steps, each introducing a different functional group. The synthesis could involve reactions such as nitration, sulfanylidene formation, trifluoromethylation, formation of the 1,2,4-triazole ring, and finally, formation of the benzamide group .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The electron distribution and molecular geometry would be influenced by these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The nitro group could undergo reduction reactions, the trifluoromethyl group could participate in nucleophilic substitution reactions, and the 1,2,4-triazole ring could undergo reactions at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the nitro group is highly polar, which could affect the compound’s solubility and reactivity .Scientific Research Applications
Synthesis and Chemical Properties
Research has focused on the synthesis and rearrangement of compounds with similar structural motifs, including efforts to understand their chemical behavior under different conditions. For example, studies on the synthesis and rearrangement of 2-(N-Methyl-N-nitroamino)-4-phenylthiazole explored the migration of N-nitro groups and nitration reactions under varying acid concentrations, which is relevant for understanding the chemical behavior of nitro-substituted compounds in the presence of sulfur and nitrogen heteroatoms (Spaleniak, Daszkiewicz, & Kyzioł, 2007).
Crystallography and Structural Analysis
Structural analysis through crystallography has been conducted on related compounds, illuminating the nature of their molecular aggregation and the hydrogen bonding patterns that may influence their physical and chemical properties. For instance, studies on N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides have provided insights into the molecular aggregates formed by these compounds (Chinthal et al., 2020).
Antimicrobial Activities
The antimicrobial properties of triazole derivatives, including those structurally related to the compound , have been a significant area of interest. Research into 1,2,4-triazole 3-benzylsulfanyl derivatives has evaluated their potential as antimycobacterial agents, contributing to the ongoing search for new therapeutic agents against various strains of Mycobacterium (Klimesová et al., 2004).
Material Science Applications
The investigation into the synthesis of materials with specific optical and thermal properties has also involved compounds with similar chemical frameworks. For instance, the development of transparent aromatic polyimides from thiophenyl-substituted benzidines explores the creation of materials with high refractive indices and small birefringences, relevant for applications requiring materials with specific optical characteristics (Tapaswi et al., 2015).
properties
IUPAC Name |
4-nitro-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F3N5O3S/c18-17(19,20)11-2-1-3-13(8-11)24-14(22-23-16(24)29)9-21-15(26)10-4-6-12(7-5-10)25(27)28/h1-8H,9H2,(H,21,26)(H,23,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBUHNNOSOCHZEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=NNC2=S)CNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F3N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

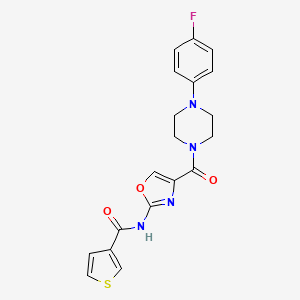
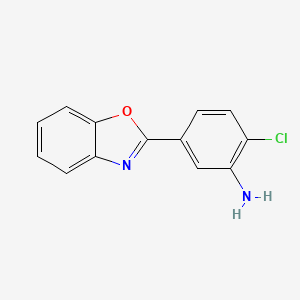
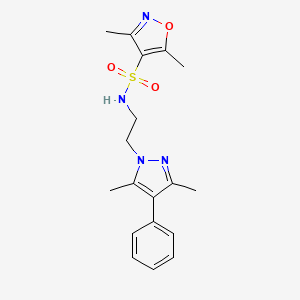
![3-(1-((4'-Methoxy-[1,1'-biphenyl]-4-yl)sulfonyl)piperidin-4-yl)thiazolidine-2,4-dione](/img/structure/B2473171.png)
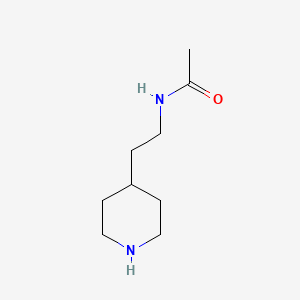

![4-bromo-N-methyl-N-{2-[5-(5-methyl-1H-indol-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}benzamide](/img/structure/B2473175.png)
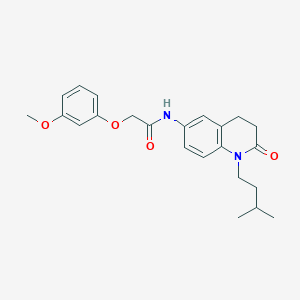
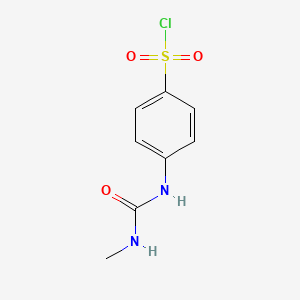


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2473185.png)
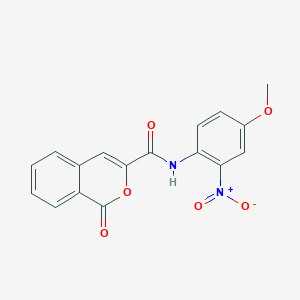
![N-{2-[5-(2-fluorophenyl)-1-propanoyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2473187.png)